Mitotane
Vue d'ensemble
Description
Il est principalement utilisé comme inhibiteur de la stéroïdogenèse et médicament cytostatique antinéoplasique pour le traitement du carcinome cortico-surrénalien et du syndrome de Cushing . Le mitotane est utilisé depuis 1959 et est connu pour sa capacité à inhiber le cortex surrénalien et sa production d'hormones .
Mécanisme D'action
Mitotane, a cornerstone for the treatment of adrenocortical carcinoma (ACC), has been in use for over 60 years . Despite its widespread use, the exact mechanism of action of this compound remains somewhat elusive. This article aims to provide a comprehensive overview of the current understanding of this compound’s mechanism of action.
Target of Action
This compound primarily targets the adrenal cortex . It is an adrenal cortex inhibitor used to treat adrenocortical tumors and Cushing’s syndrome . The specificity of this compound towards the adrenal cortex may derive from the metabolic transformation to its active form via an enzyme system unique to the adrenal cortex tissue .
Mode of Action
The mode of action of this compound is complex and multifaceted. It is known to modify the peripheral metabolism of steroids as well as directly suppress the adrenal cortex . This compound’s action involves the deregulation of cytochromes P450 enzymes, depolarization of mitochondrial membranes, and accumulation of free cholesterol, leading to cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to inhibit the adrenal cortex and alter the peripheral metabolism of steroids . This leads to a reduction in plasma 17-hydroxycorticosteroids and an increase in 6-β-hydroxycortisol in addition to normal corticosteroid levels . This compound also induces lipolysis in adrenocortical carcinoma cells, leading to the accumulation of toxic free cholesterol .
Pharmacokinetics
This compound has a very poor aqueous solubility of 0.1 mg/l and a high partition coefficient in octanol/water (log P) value of 6 .
Result of Action
The molecular and cellular effects of this compound’s action are profound. This compound causes a rapid onset of endoplasmic reticulum (ER) stress, which in turn causes protein misfolding in ER, resulting in a signaling cascade that limits the effects of ER stress . This leads to cell death and the destruction of the adrenal cortex .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the patient’s diet, as fatty foods can increase the absorption of this compound . Furthermore, the efficacy of this compound can be influenced by the patient’s genetic makeup, as certain genetic variations can affect this compound clearance .
Applications De Recherche Scientifique
Mitotane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of adrenocortical carcinoma and Cushing’s syndrome . In chemistry, it serves as a model compound for studying the effects of chlorinated hydrocarbons on biological systems . In biology, it is used to investigate the mechanisms of steroidogenesis inhibition and cytotoxicity in adrenal cortex cells . Industrially, this compound is used in the production of various pharmaceuticals and as a reference compound for quality control in drug manufacturing .
Analyse Biochimique
Biochemical Properties
Mitotane acts as an inhibitor of the adrenal cortex. It inhibits cholesterol side-chain cleavage enzyme (P450scc, CYP11A1), and also 11β-hydroxylase (CYP11B1), 18-hydroxylase (aldosterone synthase, CYP11B2), and 3β-hydroxysteroid dehydrogenase (3β-HSD) to a lesser extent . These interactions disrupt the production of steroids, including cortisol, androgens, and dehydroepiandrosterone .
Cellular Effects
This compound has direct and selective cytotoxic effects on the adrenal cortex . It induces permanent adrenal atrophy, similar to DDD . This leads to a decrease in the production of steroids and a direct cytotoxic effect on adrenocortical cells .
Molecular Mechanism
It is suggested that this compound modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex . The specificity of this compound towards the adrenal cortex may derive from the metabolic transformation to its active form via an enzyme system unique to the adrenal cortex tissue .
Temporal Effects in Laboratory Settings
This compound has a very poor aqueous solubility and a large volume of distribution . Even at doses up to 6 g/day for several months, more than 50% of patients do not achieve therapeutic plasma concentration due to poor water solubility, large volume of distribution, and inter/intra-individual variability in bioavailability .
Dosage Effects in Animal Models
In animal models, such as dogs, the initial induction dosage of this compound is 40 to 50 mg/kg/day, divided bid . The dosage is reduced to 25 to 35 mg/kg/day in dogs without polydipsia or with concurrent diabetes mellitus . The side effects of this compound are generally manageable and resolve following dose reduction or treatment interruption .
Transport and Distribution
This compound is extensively distributed and found in most tissues in the body . Fat is the primary site of distribution .
Subcellular Localization
Given its extensive distribution and its primary site of distribution being fat, it can be inferred that this compound may localize in lipid-rich areas of the cell .
Méthodes De Préparation
Le mitotane est synthétisé par une série de réactions chimiques à partir du dichlorodiphényltrichloroéthane (DDT). La voie de synthèse implique la chloration du DDT pour produire du 1,1-(dichlorodiphényl)-2,2-dichloroéthane (o,p’-DDD), qui est ensuite traité pour obtenir du this compound . Les méthodes de production industrielle impliquent généralement des procédés de chloration et de purification à grande échelle pour assurer la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Le mitotane subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les oxydants forts, les réducteurs et les agents halogénants. Les principaux produits formés à partir de ces réactions comprennent divers dérivés chlorés et métabolites tels que l'acide 1,1-(o,p’-dichlorodiphényl) acétique (o,p’-DDA) .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour le traitement du carcinome cortico-surrénalien et du syndrome de Cushing . En chimie, il sert de composé modèle pour étudier les effets des hydrocarbures chlorés sur les systèmes biologiques . En biologie, il est utilisé pour étudier les mécanismes d'inhibition de la stéroïdogenèse et de la cytotoxicité dans les cellules du cortex surrénalien . Industriellement, le this compound est utilisé dans la production de divers produits pharmaceutiques et comme composé de référence pour le contrôle de la qualité dans la fabrication de médicaments .
Mécanisme d'action
Le mécanisme d'action du this compound implique l'inhibition du cortex surrénalien. Il agit comme un inhibiteur de l'enzyme de clivage de la chaîne latérale du cholestérol (P450scc, CYP11A1), de la 11β-hydroxylase (CYP11B1), de la 18-hydroxylase (aldostérone synthase, CYP11B2) et de la 3β-hydroxystéroïde déshydrogénase (3β-HSD) . De plus, le this compound a des effets cytotoxiques directs et sélectifs sur le cortex surrénalien, entraînant une atrophie surrénale permanente . La spécificité du this compound pour le cortex surrénalien peut provenir de la transformation métabolique en sa forme active via un système enzymatique propre au tissu du cortex surrénalien .
Comparaison Avec Des Composés Similaires
Le mitotane est similaire à d'autres composés tels que l'aminoglutethimide, l'amphénone B et la métyrapone, qui sont également utilisés comme inhibiteurs de la stéroïdogenèse . Le this compound est unique en sa capacité à cibler sélectivement le cortex surrénalien et à induire une atrophie surrénale permanente . Cela le rend particulièrement efficace dans le traitement du carcinome cortico-surrénalien et du syndrome de Cushing .
Propriétés
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOIMRXGHLCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4 | |
Record name | O,P'-DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020372 | |
Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O,p'-ddd is a colorless powder. (NTP, 1992), Solid | |
Record name | O,P'-DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mitotane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L | |
Record name | O,P'-DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mitotane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MITOTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mitotane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
1.94X10-6 mm Hg at 25 °C | |
Record name | MITOTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Its biochemical mechanism of action is unknown, although data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex., The exact mechanisms of action of mitotane have not been clearly established. Although mitotane is an adrenocortical cytotoxic agent, the drug can also apparently inhibit adrenocortical function without causing cellular destruction. Mitotane appears to selectively inhibit adrenocortical function as well as functional and nonfunctional adrenocortical neoplasms by a direct cytotoxic effect; this effect may be mediated through covalent bonding of mitotane metabolites to mitochondrial proteins. The drug causes focal degeneration in the zona fasciculata and reticularis of the adrenal cortex with resultant atrophy. The drug usually causes only minimal degeneration in the zona glomerulosa (site of aldosterone biosynthesis); however, the zona glomerulosa may be damaged with prolonged mitotane therapy. Mitotane also reportedly inhibits the growth of human renal carcinoma cells, astrocytoma cells, and fibroblasts in vitro., Mitotane inhibits production of corticosteroids and alters extra-adrenal metabolism of endogenous and exogenous steroids. Mitotane inhibits the normal 11-beta-hydroxylation of 11-deoxycortisol (compound S) and 11-deoxycorticosterone (DOC) in the adrenal cortex, thus blocking conversion of compound S to cortisol (hydrocortisone) and DOC to corticosterone. The drug can also inhibit 18-hydroxylase activity in the adrenal cortex and thus decrease the production of aldosterone by blocking the conversion of corticosterone to 18-hydroxycorticosterone (the immediate precursor of aldosterone). Mitotane decreases cortisol secretion rate; plasma cortisol concentration; urinary excretion of free cortisol, 17-hydroxycorticosteroids (17-OHCS), 17-ketosteroids (17-KS), and 17-ketogenic steroids; and adrenocortical response to stimulation by corticotropin (ACTH). A feedback increase in plasma corticotropin concentration is generally observed in patients receiving mitotane; however, a lack of feedback increase or a decrease in plasma corticotropin concentration has been observed in some patients. Therefore, it has been suggested that the drug may have a partial suppressive effect on pituitary corticotropin-secreting cells. Mitotane apparently increases the extra-adrenal metabolism of cortisol to 6-beta-hydroxycortisol which results in decreased urinary excretion of measurable 17-OHCS; this occurs even in the presence of unchanged cortisol secretion rate or plasma cortisol concentration. Although urinary excretion of aldosterone metabolites may decrease, serum aldosterone concentrations may remain in the normal range. Therefore, it has been suggested that mitotane may also alter the extra-adrenal metabolism of aldosterone. Mitotane decreases the extra-adrenal conversion of androgens to androsterone and etiocholanolone; this results in decreased urinary excretion of 17-KS. The drug also inhibits the extra-adrenal conversion of 3-beta-hydroxysteroids to 3-alpha-hydroxypregnane derivatives., Mitotane has uricosuric activity and thus decreases serum uric acid concentrations; the exact mechanism of the increase in renal uric acid clearance has not been established., Mitotane can best be described as an adrenal cytotoxic agent, although it can cause adrenal inhibition, apparently without cellular destruction. Its biochemical mechanism of action is unknown. Data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The administration of mitotane alters the extra-adrenal metabolism of cortisol in man; leading to a reduction in measurable 17-hydroxy corticosteroids, even though plasma levels of corticosteroids do not fall. The drug apparently causes increased formation of 6-beta-hydroxycortisol., For more Mechanism of Action (Complete) data for MITOTANE (7 total), please visit the HSDB record page. | |
Record name | Mitotane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MITOTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from pentane or methanol | |
CAS No. |
53-19-0 | |
Record name | O,P'-DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mitotane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitotane [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitotane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mitotane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | mitotane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mitotane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITOTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78E4J5IB5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MITOTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mitotane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 to 172 °F (NTP, 1992), 77 °C | |
Record name | O,P'-DDD | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mitotane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MITOTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mitotane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014786 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mitotane in ACC cells?
A1: this compound primarily targets the adrenal cortex, inducing both adrenolytic and cytotoxic effects. While its precise mechanism remains incompletely understood, research suggests several key pathways:
Q2: How does this compound impact mitochondria in ACC cells?
A2: this compound concentrates within mitochondria and impairs their function by:
Q3: How does this compound affect lipid droplets in ACC cells?
A3: Research indicates that this compound can induce lipolysis, the breakdown of stored lipids within lipid droplets. This effect is observed in both this compound-sensitive and -resistant ACC cell lines, suggesting a potential additional mechanism for this compound-induced cytotoxicity. [, ] , []
Q4: Why is therapeutic drug monitoring important for this compound?
A4: this compound exhibits a narrow therapeutic index, meaning the effective dose is close to the toxic dose. Therapeutic drug monitoring (TDM) is crucial to ensure patients achieve therapeutic plasma levels (14-20 mg/L) while minimizing toxicity. [, , ] , [] , []
Q5: How does this compound interact with other drugs?
A5: this compound is a potent inducer of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism. This induction can significantly decrease the exposure and efficacy of co-administered drugs metabolized by CYP3A4. [, , , ] , [] , [] , []
Q6: Why do this compound-treated patients require higher doses of glucocorticoids?
A6: this compound induces CYP3A4, which rapidly metabolizes hydrocortisone, the standard glucocorticoid replacement therapy. This increased metabolism necessitates higher hydrocortisone doses to achieve adequate glucocorticoid levels. []
Q7: How does this compound affect androgen levels in men?
A7: this compound inhibits 5α-reductase, an enzyme crucial for converting testosterone into its more potent form, dihydrotestosterone. This inhibition contributes to male hypogonadism often observed in this compound-treated patients. Using 5α-reduced androgens for replacement may be more effective in this context. []
Q8: Does achieving a specific this compound plasma level correlate with better outcomes?
A8: Research indicates that maintaining this compound plasma levels within the therapeutic range (14-20 mg/L) is associated with improved RFS in both the adjuvant and metastatic settings. [, ] , []
Q9: What factors might influence the efficacy of this compound therapy?
A9: Several factors can impact this compound's effectiveness, including:
Q10: What mechanisms contribute to this compound resistance in ACC?
A10: The development of resistance to this compound therapy remains a significant challenge. Potential mechanisms include:
Q11: What are potential strategies to overcome this compound resistance?
A11: Research is ongoing to identify ways to enhance this compound's efficacy and overcome resistance. Promising avenues include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.